molecular formula C8H13N3O2S2 B7881552 3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride

3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride

Cat. No.: B7881552
M. Wt: 247.3 g/mol
InChI Key: BINDYJWLCWZYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride is a heterobifunctional crosslinker. It contains sulfhydryl-reactive pyridyldithiol and carbonyl-reactive hydrazide moieties. This compound is used in various biochemical applications due to its ability to form stable bonds with sulfhydryl and carbonyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride involves the reaction of 3-(2-Pyridyldithio)propionic acid with hydrazine in the presence of hydrochloric acid. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored using spectroscopic methods to ensure the complete conversion of reactants to the desired product. The final product is then purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfide bonds.

    Reduction: Free sulfhydryls.

    Substitution: Hydrazone bonds.

Scientific Research Applications

3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride is widely used in scientific research due to its versatile reactivity:

    Chemistry: It is used as a crosslinker in the synthesis of complex molecules.

    Biology: It is employed in the modification of proteins and peptides, particularly in the formation of protein conjugates.

    Medicine: It is used in drug delivery systems to attach therapeutic agents to targeting molecules.

    Industry: It is used in the production of biosensors and diagnostic assays.

Mechanism of Action

The compound exerts its effects through the formation of stable bonds with sulfhydryl and carbonyl groups. The pyridyldithiol group reacts with free sulfhydryls to form disulfide bonds, while the hydrazide group reacts with carbonyl compounds to form hydrazone bonds. These reactions are facilitated by the specific reactivity of the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Pyridyldithio)propionic acid
  • 3-(2-Pyridyldithio)propionyl hydrazide
  • 3-(2-Pyridyldithio)propionic acid N-hydroxysuccinimide ester

Uniqueness

3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride is unique due to its dual reactivity towards both sulfhydryl and carbonyl groups. This makes it a versatile tool in various biochemical applications, allowing for the formation of stable bonds with a wide range of biomolecules .

Properties

IUPAC Name

hydrazine;3-(pyridin-2-yldisulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S2.H4N2/c10-8(11)4-6-12-13-7-3-1-2-5-9-7;1-2/h1-3,5H,4,6H2,(H,10,11);1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINDYJWLCWZYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)O.NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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